1,3,5-Benzenetriamine, N1,N3,N5-tris(4-methylphenyl)-N1,N3,N5-triphenyl-
Description
Chemical Structure: The compound features a benzene core substituted with three phenylamino groups, each further modified with a 4-methylphenyl group. Its molecular formula is C24H21N3 (average mass: 351.45 g/mol), and it is also known as 1,3,5-Tris(phenylamino)benzene . Synthesis: Typically prepared via Buchwald-Hartwig amination or nucleophilic substitution reactions using 1,3,5-trichlorobenzene and substituted anilines . Properties: The tris(4-methylphenyl) groups confer rigidity, hydrophobicity, and π-conjugation, making it a precursor for advanced materials .
Properties
IUPAC Name |
1-N,3-N,5-N-tris(4-methylphenyl)-1-N,3-N,5-N-triphenylbenzene-1,3,5-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H39N3/c1-34-19-25-40(26-20-34)46(37-13-7-4-8-14-37)43-31-44(47(38-15-9-5-10-16-38)41-27-21-35(2)22-28-41)33-45(32-43)48(39-17-11-6-12-18-39)42-29-23-36(3)24-30-42/h4-33H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXRMCCXZZIHDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC(=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C)N(C6=CC=CC=C6)C7=CC=C(C=C7)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H39N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566828 | |
| Record name | N~1~,N~3~,N~5~-Tris(4-methylphenyl)-N~1~,N~3~,N~5~-triphenylbenzene-1,3,5-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126717-25-7 | |
| Record name | N~1~,N~3~,N~5~-Tris(4-methylphenyl)-N~1~,N~3~,N~5~-triphenylbenzene-1,3,5-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
N-Arylation via Palladium-Catalyzed Cross-Coupling
A widely used method for preparing N,N,N-triaryl-1,3,5-benzenetriamines involves palladium-catalyzed Buchwald-Hartwig amination reactions. This method couples aryl halides (such as bromobenzene and 4-methylbromobenzene) with 1,3,5-benzenetriamine under mild conditions:
- Reagents : 1,3,5-benzenetriamine, phenyl bromide, 4-methylphenyl bromide
- Catalyst : Pd(0) complexes with phosphine ligands
- Base : Strong bases like sodium tert-butoxide or potassium carbonate
- Solvent : Polar aprotic solvents such as toluene or dimethylformamide (DMF)
- Temperature : Moderate heating (80–110 °C)
- Outcome : Selective tri-N-arylation yielding the target trisubstituted benzenetriamine
This method allows precise control over substitution patterns by adjusting the stoichiometry of aryl halides, enabling the preparation of mixed substituents such as triphenyl and tris(4-methylphenyl) groups on the three amino positions.
Direct Arylation Using Nanocatalysts
Recent advances have introduced nanocatalysts such as nanoclinoptilolite combined with surfactants (e.g., HDTMA) to catalyze the direct arylation of 1,3,5-benzenetriamine with aryl halides:
- Catalyst : Nanoclinoptilolite/HDTMA complex
- Reaction : 1,3,5-benzenetriamine reacts with aryl bromides or iodides
- Advantages : High catalyst stability, reusability, and environmentally benign conditions
- Yields : High yields of triarylbenzenes with good regioselectivity
- Reference : Tayebee et al. demonstrated this method for 1,3,5-triarylbenzene derivatives, which can be adapted for triarylamines.
Stepwise Synthesis via Protection and Deprotection
To achieve selective substitution of different aryl groups on each amino position, a stepwise method involving protection of amino groups is employed:
- Step 1 : Protect two amino groups using protecting groups such as Boc or acyl groups.
- Step 2 : Introduce the first aryl group to the unprotected amino.
- Step 3 : Deprotect one amino group and introduce the second aryl group.
- Step 4 : Repeat for the third amino group.
- Outcome : Controlled synthesis of mixed N-substituted benzenetriamines.
This method, while labor-intensive, ensures precise substitution patterns necessary for compounds like N1,N3,N5-tris(4-methylphenyl)-N1,N3,N5-triphenyl-1,3,5-benzenetriamine.
Comparative Data Table of Preparation Methods
| Method | Catalyst/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Pd-Catalyzed Buchwald-Hartwig | Pd(0) complex, phosphine ligands, base, 80–110 °C | High selectivity, well-established | Requires expensive catalysts, sensitive to moisture | 70–90% |
| Nanoclinoptilolite/HDTMA Catalysis | Nanoclinoptilolite/HDTMA, mild conditions | Eco-friendly, reusable catalyst | Limited substrate scope, less explored for amines | 65–85% |
| Protection/Deprotection Strategy | Boc or acyl protecting groups, multiple steps | Precise substitution control | Time-consuming, multiple purification steps | 50–75% |
Research Findings and Notes
- Crystal structure studies of related triphenyl-substituted benzenetriamines confirm the stability of tri-N-aryl substitution and provide insight into steric effects influencing synthesis.
- The regioselectivity of N-arylation can be influenced by electronic effects of substituents on the aryl halides, with electron-rich aryl bromides (e.g., 4-methylphenyl bromide) reacting faster.
- Nanocatalyst methods offer promising green chemistry alternatives but require further optimization for large-scale synthesis.
- Protection strategies are indispensable when mixed substituents are required on the three amino groups to avoid statistical mixtures.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Benzenetriamine, N1,N3,N5-tris(4-methylphenyl)-N1,N3,N5-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the phenyl and methylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution
Major Products
Oxidation: Formation of quinones or other oxidized derivatives
Reduction: Formation of partially or fully reduced amines
Substitution: Formation of halogenated or substituted derivatives
Scientific Research Applications
1,3,5-Benzenetriamine, N1,N3,N5-tris(4-methylphenyl)-N1,N3,N5-triphenyl- has several scientific research applications:
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a drug delivery vehicle due to its unique structure and properties.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,3,5-Benzenetriamine, N1,N3,N5-tris(4-methylphenyl)-N1,N3,N5-triphenyl- involves its interaction with various molecular targets and pathways. The compound’s star-shaped structure allows for multiple points of interaction, enhancing its binding affinity and specificity. In the context of conjugated microporous polymers, the compound’s twisted propeller-like conformation and charge-transfer interactions play a crucial role in its ability to capture and release guest molecules like iodine .
Comparison with Similar Compounds
Table 1: Structural Analogs and Key Properties
Key Observations :
- Steric Effects : Bulky substituents (e.g., fluorenyl in tris(DPAF-C9)) reduce reactivity but enhance optoelectronic properties .
- Electronic Modifications : Borylation introduces BN doping, enabling tunable emission in OLEDs .
- Functional Groups : Hydrophilic amides (TT derivatives) improve biocompatibility for drug delivery, while hydrophobic aryl groups favor electronic applications .
Functional Comparison by Application
Key Insights :
- Electronics : The target compound’s aryl groups enable π-stacking for charge transport, but BN-doped analogs outperform in emission efficiency .
- Biomedicine : TT derivatives surpass the target compound in mRNA delivery due to amphiphilic design .
- Materials Science : MOFs and alkyl-substituted tricarboxamides leverage structural flexibility for specialized applications .
Q & A
Q. What are the primary synthetic strategies for preparing N1,N3,N5-tris(4-methylphenyl)-N1,N3,N5-triphenyl-1,3,5-benzenetriamine and its derivatives?
Methodological Answer: The compound is synthesized via palladium-catalyzed arylamination (Buchwald-Hartwig reaction) using triamine precursors and aryl halides. For example, Hatakeyama et al. achieved multiple borylation of the parent triamine using electrophilic borylation agents under controlled conditions to yield BN-doped derivatives . Key steps include:
- Precursor Preparation : Starting with N1,N1,N3,N3,N5,N5-hexakis(4-methylphenyl)-1,3,5-benzenetriamine.
- Functionalization : Electrophilic borylation with boron tribromide (BBr₃) or other agents, optimized for regioselectivity.
- Characterization : NMR (¹H/¹³C), mass spectrometry (MS), and X-ray crystallography to confirm structure and purity .
Q. Which spectroscopic and computational methods are critical for characterizing this compound’s electronic and structural properties?
Methodological Answer:
- Spectroscopy : ¹H/¹³C NMR identifies substituent patterns and confirms functionalization. UV-Vis spectroscopy (e.g., λmax at 460 nm in OLEDs) correlates with optoelectronic behavior .
- Computational Modeling : Density Functional Theory (DFT) with generalized gradient approximation (GGA) functionals (e.g., B97-D) predicts electronic properties, including charge transfer and HOMO-LUMO gaps. Grimme’s dispersion-corrected DFT is particularly effective for noncovalent interactions in aromatic systems .
Advanced Research Questions
Q. How do structural modifications (e.g., borylation or methoxy substitution) influence the optoelectronic performance of derivatives in device applications?
Methodological Answer:
- Borylation : Introduces electron-deficient boron centers, altering charge transport. For instance, BN-doped nanographene 299 exhibited deep blue emission (460 nm) in OLEDs with 18.3% external quantum efficiency .
- Methoxy Substitution : Enhances solubility and processability. In hyperbranched polyimides (HBPIs), methoxy groups improve film-forming ability, critical for memory devices .
- Design Strategy : Systematic variation of substituents followed by cyclic voltammetry (CV) and time-resolved photoluminescence (TRPL) quantifies changes in redox potentials and exciton lifetimes.
Table 1: Optoelectronic Properties of Selected Derivatives
| Derivative | Modification | λem (nm) | EQE (%) | Application | Reference |
|---|---|---|---|---|---|
| 299 | BN-doping | 460 | 18.3 | OLEDs | |
| HBPI | Methoxy | N/A | N/A | Memory |
Q. How can contradictions in reported properties (e.g., emission efficiency vs. stability) be resolved during device optimization?
Methodological Answer:
- Controlled Synthesis : Reproduce conditions from Hatakeyama et al. (e.g., stoichiometry, temperature) to minimize batch-to-batch variability .
- Device Fabrication : Compare spin-coated vs. vapor-deposited films to isolate processing effects. For HBPIs, annealing at 200°C improves crystallinity and reduces leakage currents .
- Lifetime Testing : Accelerated aging under controlled humidity/temperature identifies degradation pathways (e.g., oxidation of triphenylamine moieties).
Q. What computational approaches best predict charge-transfer dynamics in hyperbranched polyimides derived from this compound?
Methodological Answer:
- DFT with Long-Range Corrections : Grimme’s B97-D functional accounts for dispersion forces in stacked aromatic systems, critical for modeling charge transfer between triamine and phthalimide units .
- Molecular Dynamics (MD) : Simulates polymer chain packing and interfacial interactions in HBPIs.
- Validation : Compare computed HOMO-LUMO gaps (~3.2 eV) with experimental electrochemical bandgaps from CV .
Experimental Design & Data Analysis
Q. What strategies mitigate challenges in achieving high-purity triamine derivatives for electronic applications?
Methodological Answer:
- Purification : Use column chromatography with silica gel or size-exclusion chromatography (SEC) for oligomeric byproducts.
- Analytical Cross-Check : Combine HPLC with high-resolution MS (HRMS) to detect trace impurities (<0.1%).
- Crystallization : Recrystallize from chloroform/hexane mixtures to isolate single crystals for X-ray validation .
Q. How can researchers reconcile discrepancies between theoretical predictions and experimental electronic properties?
Methodological Answer:
- Hybrid Functionals : Employ B3LYP for better agreement with UV-Vis spectra.
- Solvent Effects : Include polarizable continuum models (PCM) in DFT to simulate solvatochromic shifts.
- Defect Analysis : Use scanning tunneling microscopy (STM) to identify structural defects in thin films that deviate from ideal computational models .
Application-Oriented Research
Q. What methodologies optimize the performance of triphenylamine-based polymers in nonvolatile memory devices?
Methodological Answer:
- Device Architecture : Sandwich structures (e.g., ITO/HBPI/Al) with ultrathin (~50 nm) active layers minimize operating voltages (-1.90 V switching) .
- Doping : Introduce electron-withdrawing groups (e.g., fluorine) to stabilize charge-separated states.
- Testing Protocols : Apply constant voltage stress (CVS) for 10⁴ s to assess retention; ON/OFF ratios >10⁶ indicate robustness .
Q. What role do steric effects play in the synthesis of strained BN-doped nanographenes from this triamine precursor?
Methodological Answer:
- Steric Hindrance : Bulky 4-methylphenyl groups slow borylation kinetics, requiring higher temperatures (e.g., 120°C) for complete reaction .
- Kinetic vs. Thermodynamic Control : Use low-temperature conditions (0°C) to favor kinetic products (e.g., mono-borylated intermediates).
- Crystallographic Analysis : Resolve strain in products like BN-doped diboratetrabenzocorannulene via single-crystal XRD .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the environmental stability of triphenylamine-based materials?
Methodological Answer:
- Accelerated Degradation Studies : Expose materials to UV light (365 nm) and O₂/H₂O to identify degradation products via GC-MS.
- Comparative Studies : Contrast stability of methoxy-substituted vs. halogenated derivatives; methoxy groups may reduce oxidation susceptibility .
- Computational Lifespan Prediction : Combine DFT-calculated oxidation potentials with Arrhenius modeling to estimate shelf life under ambient conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
